1,3,5-Tridodecyl-1,3,5-triazinane
Description
1,3,5-Tridodecyl-1,3,5-triazinane is a triazinane derivative featuring three dodecyl (C12H25) alkyl chains symmetrically attached to the nitrogen atoms of the 1,3,5-triazinane core. The dodecyl substituents confer high hydrophobicity, likely influencing solubility, thermal stability, and interfacial activity, making it a candidate for surfactants, phase-transfer catalysts, or polymer additives .
Properties
CAS No. |
6281-19-2 |
|---|---|
Molecular Formula |
C39H81N3 |
Molecular Weight |
592.1 g/mol |
IUPAC Name |
1,3,5-tridodecyl-1,3,5-triazinane |
InChI |
InChI=1S/C39H81N3/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-41(35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChI Key |
WSPIPGGPVQXYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl vs. Aryl Substituents
- 1,3,5-Tridodecyl-triazinane: The long alkyl chains enhance lipophilicity, reducing melting points compared to aromatic analogs. Such properties are advantageous in colloidal systems or nonpolar solvents.
- 1,3,5-Triaryl-triazinanes : Aryl groups (e.g., phenyl in 1,3,5-Triphenyl-1,3,5-triazinane, C21H21N3, MW 315.42 ) introduce π-π stacking interactions, increasing melting points and rigidity. These derivatives are explored in drug discovery due to their ability to stabilize cyclic peptide structures .
Cyclohexyl and Acryloyl Substituents
Nitro Substituents (Explosive Derivatives)
- RDX (1,3,5-Trinitro-1,3,5-triazinane) : Nitro groups confer high energy density, with a viscosity profile distinct from HMX (1,3,5,7-tetranitro-tetrazocine). RDX exhibits lower viscosity (by ~1 order of magnitude) at equivalent temperature-pressure conditions .
Thermal and Rheological Behavior
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a stepwise nucleophilic addition-elimination mechanism:
-
Methylolation : Dodecylamine reacts with formaldehyde to form N-methylol intermediates.
-
Cyclization : The N-methylol intermediates undergo dehydration to form the triazinane ring.
Optimization of Reaction Conditions
Table 1: Representative Conditions for Conventional Synthesis
| Parameter | Typical Range | Optimal Value (Reported) |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Reaction Time | 6–24 hours | 12 hours |
| Molar Ratio (Amine:CH₂O) | 1:1–1:1.2 | 1:1.1 |
| Yield | 60–75% | 70% |
Acid/Base-Catalyzed Alkylation of Hexahydrotriazine
An alternative route involves alkylation of preformed hexahydrotriazine (HHT) with dodecyl halides. This method is advantageous for controlling substitution patterns.
Stepwise Alkylation Strategy
Challenges and Solutions
-
Steric Hindrance : Bulky dodecyl chains impede complete substitution. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity.
-
Byproduct Formation : Competitive elimination reactions occur at high temperatures. Maintaining temperatures below 80°C minimizes degradation.
Microwave-Assisted Synthesis
Microwave irradiation offers rapid heating and improved yields for triazinane derivatives.
Procedure and Advantages
Table 2: Microwave vs. Conventional Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hours | 15 minutes |
| Yield | 70% | 85% |
| Energy Consumption | High | Low |
Green Chemistry Approaches
Sonochemical Synthesis in Aqueous Media
Sonochemistry leverages ultrasonic waves to accelerate reactions. A recent protocol for triazine derivatives achieved 75% yield in 5 minutes using water as a solvent. Adapting this to triazinane synthesis:
Solvent-Free Mechanochemical Methods
Grinding dodecylamine with paraformaldehyde in a ball mill induces cyclization without solvents. Preliminary studies on analogous systems show promise but require optimization for dodecyl chains.
Characterization and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
-
Infrared Spectroscopy (IR) :
Applications and Derivative Synthesis
-
Surfactants : The compound’s amphiphilic structure enables use in emulsion stabilization.
-
Catalysis : Palladium nanoparticles stabilized by tridodecyl-triazinane ligands show efficacy in cross-coupling reactions.
-
UV Stabilizers : Derivatives with phenolic groups are explored for polymer stabilization .
Q & A
Q. What are the most efficient synthetic routes for 1,3,5-Tridodecyl-1,3,5-triazinane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of alkylated triazinanes typically involves condensation reactions. For example, 1,3,5-triazinane derivatives can be synthesized by reacting amines with carbonyl compounds or via multi-component reactions. A proven protocol involves:
- Step 1 : Condensation of dodecylamine (3 equivalents) with formaldehyde or urea derivatives under acidic or Lewis acid catalysis (e.g., FeCl₃·6H₂O) .
- Step 2 : Optimization of temperature (80–100°C) and solvent (aqueous or ethanol) to enhance cyclization .
Yields are highly dependent on catalyst selection. For instance, FeCl₃·6H₂O improves reaction efficiency due to its Lewis acid properties, enabling mild conditions (yields ~72–85%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C=O/C-N vibrations (1650–1750 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm alkyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and triazinane ring protons (δ 3.5–4.5 ppm) .
- Single-crystal XRD : Resolve molecular packing and hydrogen-bonding networks (critical for stability studies) .
- TGA/DSC : Assess thermal stability; long alkyl chains (e.g., dodecyl) may lower decomposition temperatures due to van der Waals disruption .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize the design of this compound for specific applications?
- Methodological Answer : MD simulations (e.g., using LAMMPS or GROMACS) model interactions between alkyl chains and triazinane cores. Key steps:
- Force Field Selection : Use all-atom (CHARMM) or coarse-grained models to balance accuracy and computational cost .
- Simulation Design : Study self-assembly in solvents (e.g., hexane) to predict micelle formation or monolayer behavior.
- Output Analysis : Calculate radial distribution functions (RDFs) to quantify alkyl chain packing density .
Example: Simulations of similar triallyl-triazinanes revealed π-stacking and hydrophobic interactions driving crystallinity .
Q. How do alkyl chain lengths (e.g., dodecyl vs. methyl) impact the biological activity and stability of triazinane derivatives?
- Methodological Answer : Comparative studies show:
| Substituent | Biological Activity | Thermal Stability (°C) | Solubility |
|---|---|---|---|
| Methyl | Moderate antimicrobial | 220–250 | High (polar solvents) |
| Dodecyl | Enhanced lipophilic interactions | 180–200 (estimated) | Low (non-polar solvents) |
- Mechanism : Longer alkyl chains improve membrane permeability (critical for antimicrobial activity) but reduce thermal stability due to weaker intermolecular forces .
- Experimental Validation : Perform MIC assays against Gram-negative bacteria (e.g., E. coli) and TGA to confirm decomposition trends .
Q. How can researchers resolve contradictions in reported reactivity data for triazinane derivatives?
- Methodological Answer : Contradictions often arise from varying substituent electronic effects or solvent polarity. Strategies include:
- Controlled Studies : Synthesize analogs with systematic substituent changes (e.g., bromo, allyl, dodecyl) and compare hydrolysis rates .
- DFT Calculations : Compute electrostatic potential maps to predict nucleophilic attack sites (e.g., N vs. C positions) .
Example: Brominated triazinanes exhibit faster hydrolysis than alkylated derivatives due to electron-withdrawing Br atoms .
Methodological and Safety Considerations
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
